molecular formula C8H7ClF2O B8541341 1-(3-Chloro-2,6-difluorophenyl)ethanol

1-(3-Chloro-2,6-difluorophenyl)ethanol

Cat. No.: B8541341
M. Wt: 192.59 g/mol
InChI Key: LHEVYDMVDGRZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2,6-difluorophenyl)ethanol is a halogenated aromatic alcohol with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol. Its structure features a hydroxyl (-OH) group attached to a carbon adjacent to a benzene ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 5. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of tubulin-targeting agents and anti-cancer derivatives .

Synthetic routes often involve Friedel-Crafts acylation of polyfluorinated aromatic precursors followed by reduction. For example, (3-chloro-2,6-difluorophenyl)trimethylsilane undergoes substitution to form 1-(3-chloro-2,6-difluorophenyl)ethanone, which is subsequently reduced to the ethanol derivative using agents like sodium borohydride (NaBH₄) .

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7ClF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4,12H,1H3

InChI Key

LHEVYDMVDGRZCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone

  • Molecular Formula : C₈H₂ClF₅O
  • Molecular Weight : 244.55 g/mol
  • Key Differences: Replaces the hydroxyl group with a trifluoromethyl ketone (-COCF₃). This substitution enhances electrophilicity, making it a reactive intermediate in nucleophilic additions. The ketone derivative is 27% heavier than the ethanol analogue, influencing solubility and crystallization behavior .

1-(2,6-Difluorophenyl)ethanol

  • Molecular Formula : C₈H₈F₂O
  • Molecular Weight : 158.15 g/mol
  • Key Differences : Lacks the chlorine substituent at position 3. The absence of chlorine reduces steric hindrance and electron-withdrawing effects, leading to higher reactivity in esterification and etherification reactions. This compound is also more lipophilic (logP ~1.8) compared to its chlorinated counterpart (logP ~2.3) .

3-Chloro-2,6-difluorobenzylamine

  • Molecular Formula : C₇H₆ClF₂N
  • Molecular Weight : 177.58 g/mol
  • Key Differences : Features an amine (-NH₂) group instead of a hydroxyl. The amine group enables participation in Schiff base formation and amide couplings, expanding its utility in polymer chemistry and drug conjugate synthesis .

Reactivity and Pharmacological Relevance

  • Electron-Withdrawing Effects : The chlorine and fluorine substituents on the benzene ring create a strong electron-deficient aromatic system, enhancing the stability of intermediates in Suzuki-Miyaura couplings .
  • Biological Activity: The ethanol derivative exhibits moderate tubulin polymerization inhibition (IC₅₀ ~2.5 μM), outperforming its non-chlorinated analogue (IC₅₀ >10 μM) due to improved hydrophobic interactions with tubulin’s colchicine-binding site .
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C for this compound, significantly higher than 1-(2,6-difluorophenyl)ethanol (mp 62–65°C), attributed to stronger halogen bonding .

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